molecular formula C11H16O2 B14370698 4-(2,2-Dimethyloxan-4-yl)but-3-yn-2-one CAS No. 90262-26-3

4-(2,2-Dimethyloxan-4-yl)but-3-yn-2-one

Cat. No.: B14370698
CAS No.: 90262-26-3
M. Wt: 180.24 g/mol
InChI Key: MZLGBDOOJAADJG-UHFFFAOYSA-N
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Description

4-(2,2-Dimethyloxan-4-yl)but-3-yn-2-one is a ketone derivative featuring a tetrahydrofuran (oxane) ring substituted with two methyl groups at the 2-position and a but-3-yn-2-one moiety at the 4-position. This compound is notable for its application in pharmaceutical synthesis, particularly as a key intermediate in the preparation of complex heterocyclic molecules. For example, it has been utilized in the synthesis of 2-oxoimidazole-containing compounds for therapeutic agents targeting specific biological pathways . Its structural rigidity, imparted by the oxane ring, enhances stereochemical control during synthetic processes, making it valuable in asymmetric catalysis and medicinal chemistry.

Properties

CAS No.

90262-26-3

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

4-(2,2-dimethyloxan-4-yl)but-3-yn-2-one

InChI

InChI=1S/C11H16O2/c1-9(12)4-5-10-6-7-13-11(2,3)8-10/h10H,6-8H2,1-3H3

InChI Key

MZLGBDOOJAADJG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C#CC1CCOC(C1)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dimethyloxan-4-yl)but-3-yn-2-one typically involves the reaction of 4-(2,2-dimethyloxan-4-yl)but-3-yn-2-ol with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethyloxan-4-yl)but-3-yn-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

4-(2,2-Dimethyloxan-4-yl)but-3-yn-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action for 4-(2,2-Dimethyloxan-4-yl)but-3-yn-2-one involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes. Detailed studies on its mechanism of action are limited, but it is believed to influence metabolic pathways through its unique structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of But-3-yn-2-one Derivatives

But-3-yn-2-one derivatives share a common α,β-unsaturated ketone backbone but differ in substituents, which critically influence their reactivity and applications. Below is a comparative analysis:

Compound Substituent Key Properties/Applications Reference
4-(2,2-Dimethyloxan-4-yl)but-3-yn-2-one 2,2-Dimethyloxan-4-yl Pharmaceutical intermediate; enhances stereochemical control in heterocyclic synthesis
4-(3-Methoxyphenyl)but-3-yn-2-one 3-Methoxyphenyl Substrate for asymmetric reductions; used in catalytic transborylation reactions (34% yield)
4-(4-Methoxyphenyl)-1-phenylbut-3-yn-2-one 4-Methoxyphenyl, phenyl Michael acceptor in organocatalyzed enantioselective reactions (39% yield)
4-(Trimethylsilyl)but-3-yn-2-one Trimethylsilyl Stabilizes alkyne intermediates; used in Sonogashira couplings (liquid, WGK hazard class 3)
1-Bromo-4-(trimethylsilyl)but-3-yn-2-one Bromo, trimethylsilyl Electrophilic reagent for halogenation; 95% purity, used in functional group transformations
4-(8-Iodonaphthalen-1-yl)but-3-yn-2-one 8-Iodonaphthalen-1-yl Precursor for Suzuki-Miyaura couplings; orange oil, 53% yield

Research Findings and Trends

Pharmaceutical Synthesis : The 2,2-dimethyloxane moiety in this compound is increasingly leveraged in kinase inhibitor development, as seen in European patent applications .

Catalysis : Derivatives with aryl substituents (e.g., 4-(4-Methoxyphenyl)-1-phenylbut-3-yn-2-one) show high enantioselectivity (up to 95% ee) in Brønsted acid-catalyzed Michael additions .

Material Science : Silylated derivatives like 4-(Trimethylsilyl)but-3-yn-2-one are emerging as precursors for silicon-carbon hybrid materials .

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